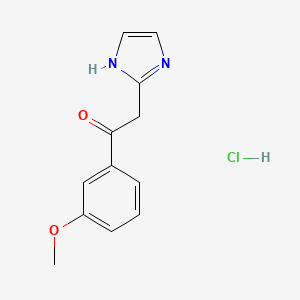

2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIPEPFBKBECED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-imidazolecarboxaldehyde with 3-methoxyphenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the imidazole ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research conducted on glioblastoma multiforme (GBM) cell lines revealed that 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride can induce apoptosis and inhibit cell proliferation. Specifically, it demonstrated decreased viability in GBM stem cells, suggesting potential as a therapeutic agent for this aggressive cancer type .

Dopamine Receptor Modulation

The compound has been investigated for its effects on dopamine receptors, particularly the D4 receptor. In vivo studies have shown that it acts as a selective antagonist, which may have implications for treating psychiatric disorders such as schizophrenia. The efficacy in reducing hyperactivity in animal models points to its potential utility in managing symptoms associated with dopaminergic dysregulation .

Antifungal Activity

Another area of interest is the antifungal activity of this compound. In comparative studies against established antifungal agents like fluconazole, it has shown superior efficacy against various Candida species, indicating its potential as a new antifungal treatment option .

Data Table: Summary of Research Findings

Case Study 1: Glioblastoma Multiforme Treatment

A study published in PMC evaluated the effects of this compound on GBM cells. The results indicated a marked reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound over a specified duration.

Case Study 2: Schizophrenia Management

In another investigation focusing on the modulation of dopamine receptors, researchers administered the compound to rodent models exhibiting hyperactivity induced by MK-801. The results demonstrated a significant reduction in hyperactive behavior, supporting its potential use in therapeutic strategies for schizophrenia.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Substituents on the aromatic ring : Methoxy (electron-donating) vs. methyl, chloro, or other groups.

- Imidazole attachment position : 1-yl vs. 2-yl, affecting electronic properties and binding interactions.

- Functional groups : Ketone vs. amine or cyclopropane derivatives.

- Molecular weight and purity : Impacts solubility, stability, and bioavailability.

Comparative Analysis of Selected Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weights estimated based on formulas; exact values may vary.

Functional and Pharmacological Implications

Chlorinated analogs (e.g., 2,4-dichlorophenyl derivative) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .

Imidazole Positional Isomerism :

- Imidazol-2-yl derivatives (target compound) vs. imidazol-1-yl derivatives (e.g., CAS 154094-97-0 ) exhibit distinct electronic profiles. The 2-position may favor hydrogen bonding or coordination with metal ions, relevant in catalysis or metalloenzyme inhibition.

Functional Group Variations: Ketone vs. amine: The ketone group in the target compound may participate in covalent bonding (e.g., Schiff base formation), whereas amine-containing analogs (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl) could act as hydrogen-bond donors or cationic species at physiological pH .

Limitations in Available Data

- Pharmacological data (e.g., IC₅₀, toxicity profiles) for most compounds are absent in the provided evidence, limiting direct efficacy comparisons.

- Purity variations (e.g., 95% in some intermediates ) may affect experimental reproducibility.

Biological Activity

2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride, a compound characterized by an imidazole ring and a methoxyphenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry.

- IUPAC Name : 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone hydrochloride

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.7 g/mol

- CAS Number : 1209774-76-4

Synthesis

The synthesis of this compound typically involves the reaction of 2-imidazolecarboxaldehyde with 3-methoxyphenylacetic acid under acidic conditions. The process includes condensation followed by cyclization to form the imidazole ring, ultimately yielding the hydrochloride salt through treatment with hydrochloric acid .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity or modulating receptor functions .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . Additionally, its anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and colon cancer cells. The structure-activity relationship (SAR) indicates that modifications in the methoxy group can enhance its antiproliferative activity .

Case Studies

Comparison with Similar Compounds

The biological activity of this compound can be compared to other imidazole derivatives. Notably, compounds such as 2-(1H-imidazol-2-yl)-1-phenylethan-1-one exhibit similar mechanisms but differ in potency due to variations in substituents on the phenyl ring.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one HCl | High (IC50 < 10 µM) | Moderate |

| 2-(1H-imidazol-2-yl)-1-phenylethan-1-one HCl | Moderate | High |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride with high purity?

- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to enhance yield and purity. For imidazole-containing compounds, protecting-group strategies may prevent unwanted side reactions. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is essential, with purity verification by NMR and LC-MS .

- Data Validation : Monitor reaction progress using TLC or HPLC. Compare spectroscopic data (e.g., H/C NMR, IR) with literature values for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (e.g., strong oxidizers). Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : H NMR for imidazole proton identification (δ 7.0–8.0 ppm) and methoxy group confirmation (singlet at δ ~3.8 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can computational tools aid in predicting the biological activity of this compound?

- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Validate predictions via in vitro assays (e.g., MIC against Candida albicans) .

- SAR Analysis : Modify substituents (e.g., methoxy group position) and evaluate changes in activity using QSAR models .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case Example : If antifungal efficacy varies between assays, standardize testing conditions (e.g., inoculum size, media pH) and validate using reference strains (e.g., ATCC strains). Cross-check metabolite profiles via LC-MS to rule out degradation artifacts .

- Statistical Approaches : Apply ANOVA or Bayesian meta-analysis to identify confounding variables (e.g., solvent effects) .

Q. How can X-ray crystallography improve understanding of this compound’s mechanism?

- Crystallization : Co-crystallize with target enzymes (e.g., fungal lanosterol demethylase) using vapor diffusion. Refine structures with SHELXL or OLEX2 to resolve electron density maps .

- Data Interpretation : Analyze hydrogen-bonding interactions and steric effects at the active site to guide structural optimization .

Q. What are the environmental implications of using this compound in agricultural research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.